molecular formula C18H19NO5S B3009359 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide CAS No. 302582-16-7

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide

Cat. No. B3009359
M. Wt: 361.41
InChI Key: BZRMVXHGCADQFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted acetamide derivatives is a topic of interest in several papers. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . Similarly, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate . These methods suggest that the synthesis of the compound would likely involve a reaction between an appropriate tetrahydrothiophene derivative and a phenoxyphenoxy acetamide precursor.

Molecular Structure Analysis

The molecular structure of N-substituted acetamide derivatives is characterized using various spectroscopic techniques. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . The crystal structure of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined to a final R-factor of 0.042 . These studies indicate that similar analytical techniques would be applicable for determining the molecular structure of "N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide".

Chemical Reactions Analysis

The papers describe various chemical reactions involving N-substituted acetamide derivatives. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines . Another study reports the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines to give angular heterocyclic compounds . These reactions demonstrate the reactivity of N-substituted acetamide derivatives and suggest that "N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide" may also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamide derivatives are influenced by their molecular structure. For example, the bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides exhibit phytotoxic properties and undergo detoxification through glucosylation . The antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were evaluated using FRAP and DPPH methods, with some compounds showing remarkable activity . These findings suggest that the physical and chemical properties of "N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide" could be explored through similar bioactivity assays and property evaluations.

Scientific Research Applications

Antioxidant Properties and Radical Scavenging

Research indicates that phenolic compounds, such as those related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide, exhibit significant antioxidant potencies. These compounds are effective in inhibiting lipid peroxidation and acting as peroxyl radical scavengers, demonstrating potent radical scavenging activity. The higher activity of certain phenolic derivatives is attributed to the presence of specific functional groups that increase the stability of phenoxyl radicals, enhancing their antioxidant efficiency (Dinis, Madeira, & Almeida, 1994).

Interaction with Amides and Phenols

The interaction of amides with phenols, as in the case of acetamide derivatives, has been studied, revealing insights into the hydrogen-bonded complexes formed by these compounds. These interactions are pivotal for understanding the molecular mechanisms underlying their bioactivity and potential pharmaceutical applications (Malathi, Sabesan, & Krishnan, 2004).

Potential Therapeutic Applications

A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been developed, showing promise as anticancer, anti-inflammatory, and analgesic agents. This underscores the compound's versatility in drug development, highlighting its potential across a broad spectrum of therapeutic areas (Rani, Pal, Hegde, & Hashim, 2014).

Chemoselective Synthesis and Drug Development

The chemoselective acetylation of aminophenols leading to N-(2-hydroxyphenyl)acetamide derivatives has been optimized for the synthesis of antimalarial drugs. This illustrates the compound's role in facilitating the development of crucial medications through efficient synthetic pathways (Magadum & Yadav, 2018).

Environmental and Bioaccumulation Studies

Investigations into the uptake, translocation, and detoxification of pharmaceuticals like acetaminophen by plants such as Brassica juncea offer insights into environmental bioaccumulation and the potential for phytoremediation. This research can inform strategies to mitigate environmental contamination by pharmaceutical residues (Bartha, Huber, Harpaintner, & Schröder, 2010).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(4-phenoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c20-18(19-14-10-11-25(21,22)13-14)12-23-15-6-8-17(9-7-15)24-16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRMVXHGCADQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)COC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-phenoxyphenoxy)acetamide

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